![molecular formula C14H12N4O5 B6122919 N'-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B6122919.png)
N'-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]pyridine-4-carbohydrazide
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Overview
Description
N’-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]pyridine-4-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are compounds containing a functional group that is a nitrogen atom connected to a carbon atom via a double bond. This particular compound is derived from the condensation of 4-hydroxy-3-methoxy-2-nitrobenzaldehyde and pyridine-4-carbohydrazide. Schiff bases are known for their wide range of applications in various fields, including medicinal chemistry, due to their ability to form stable complexes with metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]pyridine-4-carbohydrazide typically involves the condensation reaction between 4-hydroxy-3-methoxy-2-nitrobenzaldehyde and pyridine-4-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated for several hours, and the product is then isolated by filtration and recrystallized from ethanol to obtain pure crystals .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing large-scale reactors with efficient heating and cooling systems.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Produces oxides of the original compound.
Reduction: Produces amine derivatives.
Substitution: Produces substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]pyridine-4-carbohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design due to its ability to interact with biological targets.
Industry: Used in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]pyridine-4-carbohydrazide involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The compound’s hydrazone moiety allows it to act as a chelating agent, binding to metal ions and affecting their availability and activity in biological systems .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]furan-2-carbohydrazide
Uniqueness
N’-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]pyridine-4-carbohydrazide is unique due to the presence of both a nitro group and a methoxy group on the aromatic ring, which can influence its reactivity and biological activity. The combination of these functional groups with the pyridine-4-carbohydrazide moiety provides distinct chemical and biological properties compared to other similar Schiff base hydrazones .
Properties
IUPAC Name |
N-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylideneamino]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O5/c1-23-13-11(19)3-2-10(12(13)18(21)22)8-16-17-14(20)9-4-6-15-7-5-9/h2-8,19H,1H3,(H,17,20)/b16-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTPPYZNENKJGF-LZYBPNLTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1[N+](=O)[O-])C=NNC(=O)C2=CC=NC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1[N+](=O)[O-])/C=N/NC(=O)C2=CC=NC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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